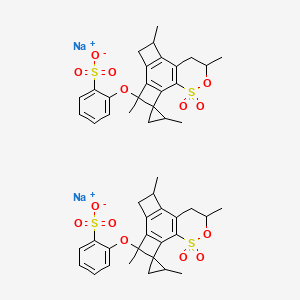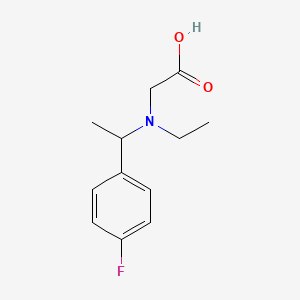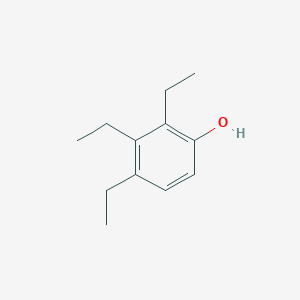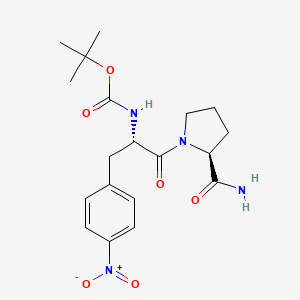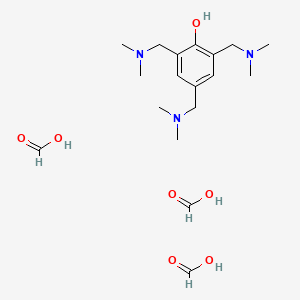
Einecs 286-127-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 286-127-4 involves the reaction of formic acid with 2,4,6-tris[(dimethylamino)methyl]phenol in a 3:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 286-127-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving the replacement of functional groups are common with this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Einecs 286-127-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 286-127-4 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Einecs 286-127-4 can be compared with other similar compounds, such as:
Formic acid: A simpler carboxylic acid with similar chemical properties.
2,4,6-tris[(dimethylamino)methyl]phenol: The parent compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85187-38-8 |
|---|---|
Fórmula molecular |
C18H33N3O7 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.3CH2O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;3*2-1-3/h7-8,19H,9-11H2,1-6H3;3*1H,(H,2,3) |
Clave InChI |
ADWLCJZOIHORGX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


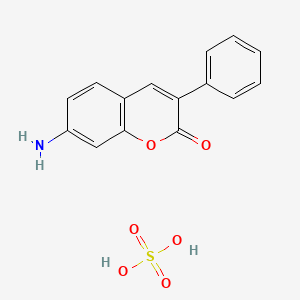
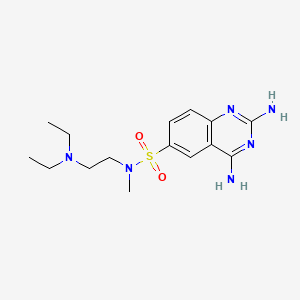

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
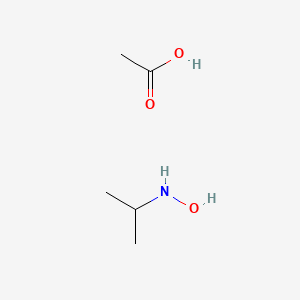

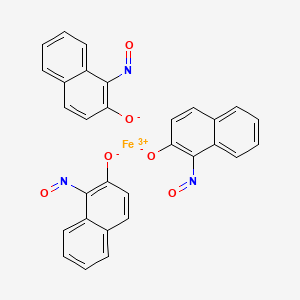
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)


